

Core Concepts: The Directing Effect of the Carboxymethyl Group

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Compound of Interest		
Compound Name:	2-bromo-2-phenylacetic acid	
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The regiochemical outcome of electrophilic aromatic substitution on a substituted benzene ring is dictated by the electronic properties of the substituent. The carboxymethyl group (-CH₂COOH) of phenylacetic acid is the key determinant of its reactivity and the resulting isomer distribution.

Electronic Effects: The -CH₂COOH group exhibits a weak electron-withdrawing inductive effect (-I). The electronegative oxygen atoms of the carboxyl group pull electron density through the sigma bonds. However, this effect is attenuated by the insulating sp³-hybridized methylene (-CH₂) spacer, which prevents the carboxyl group from exerting a direct resonance effect (-M) on the aromatic ring.

Classification: Due to this electronic profile, the carboxymethyl group is classified as a weakly deactivating, ortho, para-directing group.

- Deactivating Nature: The weak inductive withdrawal of electron density makes the phenylacetic acid ring slightly less nucleophilic than benzene, leading to reaction rates that are generally slower than those of benzene.
- Ortho, Para-Directing Nature: Although the ring is deactivated, electrophilic attack is directed
 to the ortho and para positions. This is because the carbocation intermediate (the sigma
 complex or Wheland intermediate) formed during ortho or para attack is less destabilized
 than the intermediate formed during meta attack. The positive charge in the meta
 intermediate is placed on carbons that do not benefit from proximity to the substituent,
 whereas in ortho and para attack, one resonance contributor places the positive charge on







the carbon directly bonded to the -CH₂COOH group. While the group cannot donate electrons through resonance to stabilize this charge, the overall energy of the ortho/para transition states is lower than that of the meta transition state.

The logical relationship governing the directing effect is illustrated below.



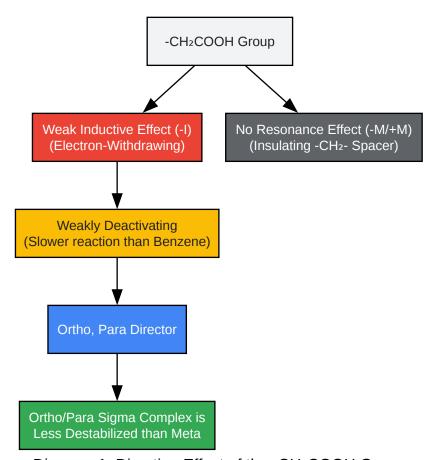


Diagram 1: Directing Effect of the -CH2COOH Group



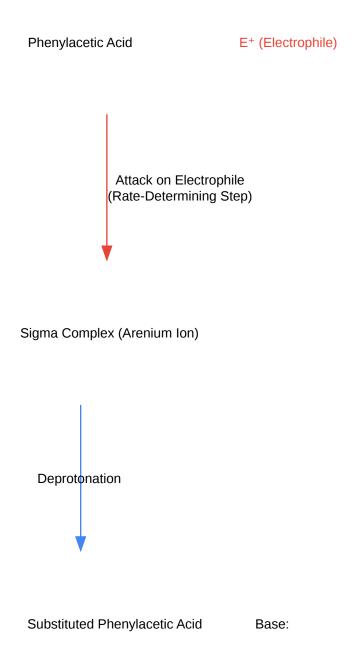


Diagram 2: General EAS Mechanism

H⁺



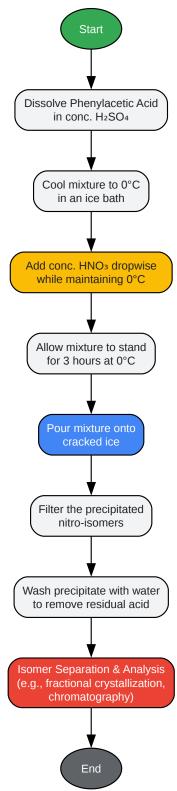


Diagram 4: Experimental Workflow for Nitration

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